Cas no 1251611-09-2 (4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine)

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine structure
1251611-09-2 structure
商品名:4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
CAS番号:1251611-09-2
MF:C21H24N8OS
メガワット:436.533261299133
CID:6382630
PubChem ID:49667449

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine 化学的及び物理的性質

名前と識別子

    • 4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
    • F3406-9875
    • (4-pyridin-2-ylpiperazin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
    • (4-(pyridin-2-yl)piperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone
    • 4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
    • 1251611-09-2
    • AKOS021978687
    • インチ: 1S/C21H24N8OS/c30-21(28-7-5-26(6-8-28)18-3-1-2-4-22-18)17-14-29(16-25-17)20-13-19(23-15-24-20)27-9-11-31-12-10-27/h1-4,13-16H,5-12H2
    • InChIKey: UFYUEJXCRGPOBY-UHFFFAOYSA-N
    • ほほえんだ: S1CCN(C2C=C(N=CN=2)N2C=NC(=C2)C(N2CCN(C3C=CC=CN=3)CC2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 436.17937859g/mol
  • どういたいしつりょう: 436.17937859g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 598
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-9875-5μmol
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-9875-25mg
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
25mg
$109.0 2023-09-10
Life Chemicals
F3406-9875-5mg
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
5mg
$69.0 2023-09-10
Life Chemicals
F3406-9875-20μmol
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-9875-2mg
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
2mg
$59.0 2023-09-10
Life Chemicals
F3406-9875-15mg
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
15mg
$89.0 2023-09-10
Life Chemicals
F3406-9875-3mg
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
3mg
$63.0 2023-09-10
Life Chemicals
F3406-9875-2μmol
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-9875-10μmol
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-9875-20mg
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
1251611-09-2
20mg
$99.0 2023-09-10

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine 関連文献

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholineに関する追加情報

Introduction to 4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine and Its Significance in Modern Chemical Biology

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine, identified by its CAS number 1251611-09-2, represents a fascinating compound in the realm of chemical biology. This heterocyclic molecule has garnered significant attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The compound’s intricate architecture, featuring a thiomorpholine core linked to a pyrimidine ring, further adorned with a pyridine and piperazine moiety, positions it as a promising candidate for exploring novel biological pathways.

The thiomorpholine scaffold is particularly noteworthy, as it has been extensively studied for its versatility in medicinal chemistry. This moiety is known for its ability to enhance solubility, improve pharmacokinetic properties, and modulate receptor interactions. In the context of 4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine, the thiomorpholine ring contributes to the compound’s overall stability and bioavailability, making it an attractive scaffold for further derivatization and optimization.

The presence of the pyridine and piperazine units further enriches the compound’s pharmacological profile. Pyridine derivatives are well-documented for their role in various biological processes, including enzyme inhibition and neurotransmitter modulation. Piperazine, on the other hand, is frequently incorporated into drug molecules due to its ability to interact with multiple targets simultaneously. The combination of these functional groups in 4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine suggests a multifaceted mechanism of action, which could be exploited for therapeutic purposes.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug development. Heterocycles are known for their diverse biological activities and are frequently found in natural products and synthetic drugs. The imidazole ring within the compound’s structure is one such heterocycle that has been extensively studied for its antimicrobial, antiviral, and anticancer properties. By integrating an imidazole moiety with other pharmacophores, researchers can fine-tune the biological activity of the molecule to target specific diseases.

The pyrimidine component of 4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yllthiomorpholine adds another layer of complexity to its potential applications. Pyrimidine derivatives are crucial in medicinal chemistry, particularly due to their role as key building blocks in nucleoside analogs used for treating viral infections and cancer. The strategic placement of the pyrimidine ring in this compound suggests that it may interfere with essential biological pathways by mimicking or inhibiting natural nucleoside components.

One of the most exciting aspects of this compound is its potential in targeting neurological disorders. The interplay between the pyridine, piperazine, and thiomorpholine moieties may enable the molecule to interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Current research in chemical biology emphasizes the need for innovative compounds that can cross the blood-brain barrier efficiently while maintaining high specificity for disease-related targets. The structural features of 1251611-09 - 2 make it a compelling candidate for further investigation in this area.

In addition to its neurological applications, 4-(6-{4 - 4 -(pyridin - 2 - yl) piperazine - 1 - carbonyl - 1H - imidazol - 1 - yl} pyrimidin - 4 - yl) thiomorpholine has shown promise in preclinical studies related to cancer therapy. The compound’s ability to disrupt essential signaling pathways in tumor cells could make it a valuable asset in combination therapies aimed at enhancing treatment efficacy. Furthermore, its unique structural motifs may provide insights into developing new generations of anticancer agents with improved selectivity and reduced side effects.

The synthesis of this complex molecule exemplifies the cutting-edge capabilities of modern organic chemistry. Advanced synthetic techniques have enabled researchers to construct intricate molecular frameworks with high precision, opening up new possibilities for drug discovery. The preparation of 1251611 - 09 - 2 involves multiple steps, including cyclization reactions, functional group transformations, and purification processes that highlight the sophistication of contemporary chemical methodologies.

The pharmacological evaluation of CAS no 1251611 - 09 - 2 is ongoing, but preliminary data suggest that it exhibits notable activity against several disease models. Researchers are particularly interested in exploring its potential as an inhibitor of kinases and other enzymes involved in cell proliferation and survival. By modulating these targets, the compound could help restore normal cellular function in pathological conditions.

From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding interactions between 1251611 - 09 - 2 and biological targets. Molecular docking studies have revealed that the compound can effectively bind to active sites on enzymes and receptors relevant to neurological disorders and cancer. These computational findings provide valuable insights into optimizing the molecule’s structure for enhanced potency and selectivity.

The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like CAS no 1251611 - 09 - 2 underscores this collaborative approach, where each discipline contributes expertise to advance our understanding of disease mechanisms and develop effective treatments.

In conclusion, CAS no 1251611 – 09 – 2 () represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique structural composition sets it apart from existing drug candidates and positions it as a promising lead for further exploration. As research continues to uncover new insights into its pharmacological properties, this compound will undoubtedly play a crucial role in shaping future treatments for neurological disorders, cancer,and other challenging diseases.

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